Ald-Ph-amido-PEG3-C-COOH

Übersicht

Beschreibung

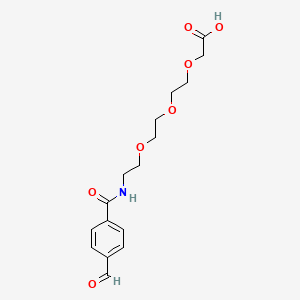

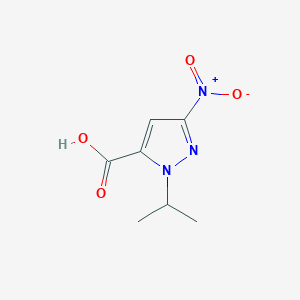

Ald-Ph-amido-PEG3-C-COOH is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a linker molecule that is used to conjugate peptides and proteins to various surfaces, including nanoparticles, microspheres, and beads. The use of Ald-Ph-amido-PEG3-C-COOH has revolutionized the way researchers study biological processes, as it allows for the controlled delivery of peptides and proteins to specific areas of the body.

Wissenschaftliche Forschungsanwendungen

Atomic Layer Deposition (ALD) for Thin Films

Precursors for ALD : The synthesis of N-Heterocyclic Stannylene and Germylene and their application as precursors for atomic layer deposition (ALD) highlight the importance of volatile, stable, and reactive compounds in creating conformal thin films on substrates. These precursors are effective in depositing monosulfides of germanium or tin, demonstrating their utility in materials science for coatings and electronic applications (Kim et al., 2014).

ALD Applications : A review by Johnson, Hultqvist, and Bent (2014) provides an overview of ALD as a technique for producing thin films with exceptional conformality and thickness control. This process is pivotal for applications in solar cells, high-k transistors, and solid oxide fuel cells, illustrating the versatility and impact of ALD in advancing technology and materials science (Johnson et al., 2014).

Catalysis and Material Functionalization

Catalyst Design : The development of catalysts through ALD showcases the method's ability to precisely design catalytic materials, improving their activity, selectivity, and stability. This approach has been utilized to create a wide range of catalytic structures for various chemical reactions, indicating the role of ALD in catalysis research (O'Neill et al., 2015).

Functionalization of Dendrimers : Research on the strain-promoted alkyne azide cycloaddition for functionalizing poly(amido)-based dendrons with ethylene glycol chains underscores the significance of chemical functionalization techniques. This method avoids metal contamination, which is crucial for biological applications, highlighting the importance of innovative chemical strategies in materials functionalization (Ornelas et al., 2010).

Energy Conversion and Storage

ALD for Energy Applications : ALD has been identified as a critical technique in energy conversion, utilization, and storage. Its ability to engineer surfaces and interfaces with sub-nm precision makes it a valuable tool in the development of devices for renewable energy, such as solid oxide fuel cells, photovoltaics, and lithium-ion batteries. This highlights ALD's potential in facilitating the transition to clean, renewable energy sources (Elam et al., 2011).

Wirkmechanismus

Target of Action

The primary target of Ald-Ph-amido-PEG3-C-COOH is the antibody-drug conjugate (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.

Mode of Action

Ald-Ph-amido-PEG3-C-COOH acts as a non-cleavable linker in ADCs . The linker’s role is to stably attach the cytotoxic drug to the antibody until it reaches the cancer cell. Once inside the cell, the drug is released to exert its cytotoxic effect. The non-cleavable nature of this linker means that the drug remains attached to the antibody even after internalization into the cancer cell, and the drug is released only when the ADC is degraded within the cell.

Result of Action

The primary result of the action of Ald-Ph-amido-PEG3-C-COOH is the targeted delivery of cytotoxic drugs to cancer cells via ADCs . This results in the selective killing of cancer cells while minimizing damage to healthy cells, thus improving the therapeutic index of the cytotoxic drug.

Eigenschaften

IUPAC Name |

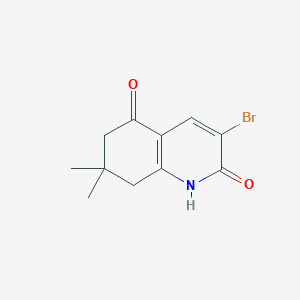

2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO7/c18-11-13-1-3-14(4-2-13)16(21)17-5-6-22-7-8-23-9-10-24-12-15(19)20/h1-4,11H,5-10,12H2,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMVWAHTNKJYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ald-Ph-amido-PEG3-C-COOH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070902.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)

![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)

![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)

![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)

![Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate](/img/structure/B3070988.png)